3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide, also known as Memantine, is a drug that is used for the treatment of Alzheimer's disease. It is an N-methyl-D-aspartate (NMDA) receptor antagonist that works by regulating the activity of glutamate, a neurotransmitter that is involved in learning and memory.
Mechanism of Action
3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide works by regulating the activity of glutamate, a neurotransmitter that is involved in learning and memory. It selectively blocks NMDA receptors, which are responsible for the excessive release of glutamate in the brain. By blocking these receptors, 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide helps to reduce the toxicity of glutamate and protect the brain cells from damage.
Biochemical and Physiological Effects:
3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide has also been shown to decrease the levels of amyloid-beta, a protein that is associated with the formation of plaques in the brain that are characteristic of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide has a number of advantages for use in lab experiments. It has a well-established synthesis method and is readily available. It is also relatively stable and has a long half-life, which makes it suitable for use in long-term experiments. However, 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide also has some limitations. It has a relatively low affinity for NMDA receptors, which means that it may not be as effective as other NMDA receptor antagonists. It also has a number of off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research on 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide. One area of research is the development of more selective NMDA receptor antagonists that can target specific subtypes of NMDA receptors. Another area of research is the development of combination therapies that can target multiple pathways involved in Alzheimer's disease. Finally, there is a need for more research on the long-term effects of 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide and other NMDA receptor antagonists on cognitive function and brain health.
Synthesis Methods
The synthesis of 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide involves the reaction between 1-adamantylamine and 4-morpholineethanol in the presence of acetic acid. The resulting product is then reacted with dimethyl sulfate to form the final product, 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide. The synthesis of 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide has been well established and is widely used in the pharmaceutical industry.
Scientific Research Applications
3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide has been extensively studied for its therapeutic potential in Alzheimer's disease. It has been shown to improve cognitive function, reduce behavioral symptoms, and delay the progression of the disease. 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide has also been studied for its potential use in other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
properties
IUPAC Name |
3,5-dimethyl-N-(2-morpholin-4-ylethyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2/c1-17-9-15-10-18(2,12-17)14-19(11-15,13-17)16(22)20-3-4-21-5-7-23-8-6-21/h15H,3-14H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAIYXKLJOBPAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NCCN4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.